N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid

Description

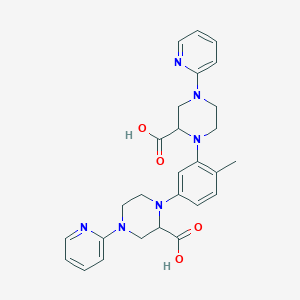

N,N'-(2,4-Toluene)bis-4-(2-pyridinyl)-1-piperazinecarboxyamide (CAS 72375-21-4), commonly abbreviated as 2,4-TDIP, is a derivatized diisocyanate compound used primarily in analytical chemistry for the detection and quantification of diisocyanates. Its structure comprises a 2,4-dimethylphenylene (toluene) backbone linked to two piperazinecarboxyamide groups, each substituted with a 2-pyridinyl moiety. This design enhances its utility in forming stable derivatives with diisocyanates, facilitating analysis via HPLC or GC-MS .

Properties

IUPAC Name |

1-[3-(2-carboxy-4-pyridin-2-ylpiperazin-1-yl)-4-methylphenyl]-4-pyridin-2-ylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O4/c1-19-8-9-20(32-14-12-30(17-22(32)26(34)35)24-6-2-4-10-28-24)16-21(19)33-15-13-31(18-23(33)27(36)37)25-7-3-5-11-29-25/h2-11,16,22-23H,12-15,17-18H2,1H3,(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPBMEMZZHGSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2C(=O)O)C3=CC=CC=N3)N4CCN(CC4C(=O)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-toluene diisocyanate with 4-(2-pyridinyl)piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

- Backbone Rigidity vs. Flexibility: 2,4-TDIP and 2,6-TDIP feature rigid aromatic backbones, favoring planar molecular geometries suitable for crystallinity and selective interactions. 4,4'-MDIP’s methylenediphenylene group introduces a larger aromatic surface area, which may enhance π-π stacking in coordination polymers .

- Steric and Electronic Effects:

Research Findings and Limitations

Pharmacological Context:

Although unrelated structurally, piperazine derivatives with 2-pyridinyl groups (e.g., p-MPPI and p-MPPF) demonstrate competitive antagonism at serotonin receptors, highlighting the versatility of pyridinyl-piperazine motifs in bioactivity. However, 2,4-TDIP’s primary use remains analytical .Gaps in Comparative Data: Direct experimental comparisons of reactivity, thermal stability, or derivatization efficiency among 2,4-TDIP and its analogs are sparse in published literature. Further studies are needed to quantify the impact of backbone modifications on performance.

Biological Activity

N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid is a synthetic organic compound notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C27H32N8O2

- Molecular Weight : 500.6 g/mol

- CAS Number : 337511-96-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate key signaling pathways that regulate cell proliferation and apoptosis, thus showcasing potential anticancer properties. Additionally, it may exhibit antimicrobial effects by disrupting cellular processes in pathogens.

Biological Activity Data

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial | Demonstrates inhibitory activity against specific bacterial strains. |

| Enzyme Inhibition | Potential to inhibit certain enzymes involved in metabolic pathways. |

Anticancer Studies

Recent studies have indicated that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Antimicrobial Activity

In vitro assays have shown that this compound possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 cells after 48 hours of exposure.

- Antimicrobial Efficacy : Research conducted at a university laboratory showed that the compound effectively inhibited the growth of S. aureus with an MIC of 15 µg/mL, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What are the critical steps for synthesizing N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperazine derivatives and substituted aromatic precursors. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link piperazine and pyridinyl groups. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly impact yield .

- Tosylation or Boc Protection : Protecting groups stabilize reactive intermediates. For example, tosyl groups enhance solubility during purification .

- Purification : Column chromatography (e.g., silica gel with hexanes/EtOAc gradients) or recrystallization ensures >95% purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of piperazine-carboxylic acid derivatives?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Validate via positive controls (e.g., staurosporine for inhibition) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target interactions. For example, measure KD values for receptor-ligand binding .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .

Q. What advanced techniques elucidate the supramolecular interactions in crystalline forms of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions between piperazine and carboxylic acid groups) and π-π stacking of pyridinyl rings .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal lattice strength .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 15–20% H-bond contribution) using software like CrystalExplorer .

Q. How do reaction kinetics influence the regioselectivity of substitution reactions during synthesis?

- Methodological Answer :

- Time-Resolved NMR : Track intermediate formation (e.g., carbocation at C2 vs. C4 of toluene) to optimize reaction halts .

- Computational Modeling : Density functional theory (DFT) predicts activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Solvent Polarity Screening : Polar aprotic solvents (e.g., DMSO) favor carbocation stability, enhancing regioselectivity by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.